molecular formula C13H16N2O3 B6605031 (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione CAS No. 2763740-99-2

(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione

Cat. No.: B6605031
CAS No.: 2763740-99-2
M. Wt: 248.28 g/mol
InChI Key: FGAJABUCBXJDBF-DVVUODLYSA-N
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Description

(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione is a chiral compound with significant potential in various scientific fields. This compound belongs to the piperazine-2,5-dione family, which is known for its diverse biological activities, including anticancer, antibiotic, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione can be achieved through multicomponent reactions (MCRs), particularly the Ugi reaction. This reaction involves the combination of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired piperazine-2,5-dione core . The reaction is typically carried out under mild conditions, often at room temperature, and can be facilitated by the presence of a base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the piperazine-2,5-dione core can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound may also interact with bacterial cell walls, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione apart from similar compounds is its unique combination of a benzyl group and a hydroxyethyl group, which contributes to its distinct biological activities and chemical reactivity. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological effects.

Properties

IUPAC Name

(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(16)11-13(18)14-10(12(17)15-11)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7H2,1H3,(H,14,18)(H,15,17)/t8-,10+,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAJABUCBXJDBF-DVVUODLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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